molecular formula C17H15ClN4S2 B14864924 5-[(E)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-7H,7aH-imidazo[2,1-b][1,3]thiazol-5-yl)ethenyl]-1H-pyrazole

5-[(E)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-7H,7aH-imidazo[2,1-b][1,3]thiazol-5-yl)ethenyl]-1H-pyrazole

Cat. No.: B14864924
M. Wt: 374.9 g/mol
InChI Key: RXLLQBQAELOFTI-AATRIKPKSA-N
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Description

5-[(E)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-7H,7aH-imidazo[2,1-b][1,3]thiazol-5-yl)ethenyl]-1H-pyrazole is a complex organic compound that features a unique combination of heterocyclic structures, including imidazo[2,1-b][1,3]thiazole and pyrazole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-7H,7aH-imidazo[2,1-b][1,3]thiazol-5-yl)ethenyl]-1H-pyrazole typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-7H,7aH-imidazo[2,1-b][1,3]thiazol-5-yl)ethenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

5-[(E)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-7H,7aH-imidazo[2,1-b][1,3]thiazol-5-yl)ethenyl]-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(E)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-7H,7aH-imidazo[2,1-b][1,3]thiazol-5-yl)ethenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the imidazo[2,1-b][1,3]thiazole core and exhibit similar biological activities.

    Pyrazole derivatives: Compounds containing the pyrazole ring are known for their diverse pharmacological properties.

Uniqueness

5-[(E)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-7H,7aH-imidazo[2,1-b][1,3]thiazol-5-yl)ethenyl]-1H-pyrazole is unique due to its specific combination of heterocyclic structures and the presence of the (4-chlorophenyl)methylsulfanyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15ClN4S2

Molecular Weight

374.9 g/mol

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(1H-pyrazol-5-yl)ethenyl]-7,7a-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C17H15ClN4S2/c18-13-3-1-12(2-4-13)11-24-16-15(6-5-14-7-8-19-21-14)22-9-10-23-17(22)20-16/h1-10,17,20H,11H2,(H,19,21)/b6-5+

InChI Key

RXLLQBQAELOFTI-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC2=C(N3C=CSC3N2)/C=C/C4=CC=NN4)Cl

Canonical SMILES

C1=CC(=CC=C1CSC2=C(N3C=CSC3N2)C=CC4=CC=NN4)Cl

Origin of Product

United States

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